molecular formula C22H17N3O6S B253642 Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

货号 B253642
分子量: 451.5 g/mol
InChI 键: LIFPUVOBXTURLC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate, also known as EBI-005, is a small molecule inhibitor that targets the activity of the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell proliferation, survival, and differentiation. EBI-005 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

作用机制

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate targets the activity of the protein phosphatase 2A (PP2A). PP2A is a critical regulator of many cellular processes, including cell proliferation, survival, and differentiation. Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate binds to the catalytic subunit of PP2A and inhibits its activity, leading to the dysregulation of downstream signaling pathways.
Biochemical and Physiological Effects
Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been shown to have several biochemical and physiological effects. In cancer cells, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate induces apoptosis and inhibits cell proliferation. In autoimmune disorders, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate reduces inflammation and suppresses the immune response. In inflammatory diseases, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate reduces the production of pro-inflammatory cytokines and chemokines.

实验室实验的优点和局限性

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for the catalytic subunit of PP2A and can effectively inhibit its activity. However, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for research on Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate. One area of focus is the development of more potent and selective inhibitors of PP2A. Another area of focus is the identification of specific downstream signaling pathways that are dysregulated by PP2A inhibition. This could lead to the development of more targeted therapies for specific diseases. Additionally, further studies are needed to determine the safety and efficacy of Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate in clinical trials.

合成方法

The synthesis of Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate involves several steps, starting with the reaction of 2-aminobenzothiazole with ethyl 2-bromoacetate to form ethyl 2-(benzothiazol-2-ylamino)acetate. This intermediate is then reacted with 3-isoxazolyl isocyanate to form ethyl 2-({[5-(3-isoxazolyl)-2-benzothiazolyl]amino}carbonyl)acetate. The final step involves the reaction of this intermediate with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to form Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate.

科学研究应用

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. In autoimmune disorders, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been shown to reduce inflammation and suppress the immune response. In inflammatory diseases, Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines.

属性

产品名称

Ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

分子式

C22H17N3O6S

分子量

451.5 g/mol

IUPAC 名称

ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C22H17N3O6S/c1-2-28-21(27)13-3-5-14-19(10-13)32-22(23-14)24-20(26)15-11-17(31-25-15)12-4-6-16-18(9-12)30-8-7-29-16/h3-6,9-11H,2,7-8H2,1H3,(H,23,24,26)

InChI 键

LIFPUVOBXTURLC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

规范 SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。